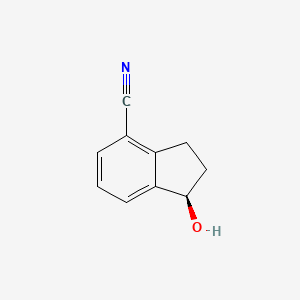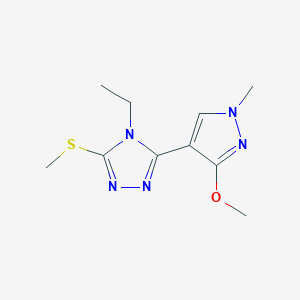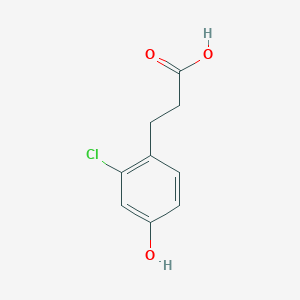
(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound featuring a hydroxy group, a nitrile group, and an indene backbone
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Process Optimization
The development of efficient production processes for key chemical intermediates like adiponitrile, which is essential for the nylon industry, involves the optimization of reaction parameters to enhance yield and selectivity. Studies have focused on the electrohydrodimerization and hydrocyanation processes, emphasizing the importance of controlling operational conditions to minimize energy consumption and improve atom economy (Zhu Yunfeng et al., 2015).
Advancements in Material Science
Research into polyhydroxyalkanoates (PHAs) explores their synthesis, properties, and applications, showcasing their potential in biodegradable materials. The production and commercialization challenges of PHAs, including cost and processing, are critical areas of investigation to enhance their applicability in various industries (A. Amara, 2010).
Environmental Remediation Technologies
The study of graphene-family nanomaterials (GFNs) for environmental applications, such as water purification, highlights their interaction with biological and chemical contaminants. The unique properties of GFNs, including high surface area and reactivity, make them suitable for capturing and degrading pollutants (Vanesa C. Sanchez et al., 2012).
Biodegradation and Recycling of Polymers
Explorations into the chemical recycling of poly(ethylene terephthalate) (PET) aim to address the solid-waste problem by converting waste into valuable materials. Techniques such as hydrolysis and glycolysis are evaluated for their efficiency in breaking down PET into monomers or other useful substances (G. Karayannidis & D. Achilias, 2007).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with an indene derivative.
Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxy group at the 1-position.
Nitrile Introduction: The nitrile group is introduced at the 4-position through a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can undergo substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of (1R)-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Reduction: Formation of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-amine.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The indene backbone provides a rigid structure that can fit into specific binding sites, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but different stereochemistry.
1-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Hydroxy-2,3-dihydro-1H-indene-4-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness: (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxy and nitrile groups. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZMTYUOQFQHF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2[C@@H]1O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2685811.png)
![N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide](/img/structure/B2685812.png)
![N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2685814.png)

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2685816.png)
![3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2685817.png)
![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2685820.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)




![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)
